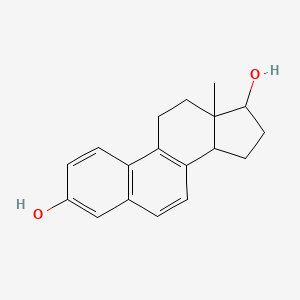
4-Methylumbelliferyl2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside is a synthetic compound often used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it particularly useful in assays to study enzyme activity, especially those involving glycosidases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as α-L-fucosidase and β-D-galactosidase.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products
The major product of enzymatic hydrolysis is 4-methylumbelliferone, a compound that exhibits strong fluorescence, making it easy to detect and quantify.
Applications De Recherche Scientifique
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases.
Biology: Helps in the investigation of metabolic pathways involving glycosidases.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Employed in quality control processes to ensure the activity of enzyme preparations.
Mécanisme D'action
The compound exerts its effects through enzymatic cleavage by specific glycosidases. The enzymes target the glycosidic bond between the sugar moieties and the 4-methylumbelliferone. Upon cleavage, 4-methylumbelliferone is released and fluoresces under UV light, allowing for easy detection and quantification.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Similar in structure but lacks the α-L-fucopyranosyl moiety.
4-Methylumbelliferyl α-L-fucopyranoside: Similar but lacks the β-D-galactopyranosyl moiety.
Uniqueness
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside is unique due to its dual sugar moieties, making it a valuable tool for studying enzymes that act on complex carbohydrates. Its ability to release a fluorescent signal upon enzymatic cleavage also sets it apart from other substrates.
Propriétés
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUSHJADSGABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)

